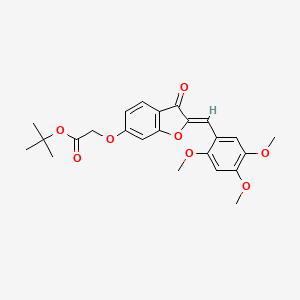

(Z)-tert-butyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8/c1-24(2,3)32-22(25)13-30-15-7-8-16-18(11-15)31-21(23(16)26)10-14-9-19(28-5)20(29-6)12-17(14)27-4/h7-12H,13H2,1-6H3/b21-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVXFXGLSUFVBJ-FBHDLOMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-tert-butyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C24H26O8

- CAS Number : 858769-31-0

The structure features a benzofuran moiety with methoxy groups that may influence its biological activity through various mechanisms.

Synthesis

Recent studies have focused on the synthesis of similar compounds using eco-friendly methods. For instance, a green synthesis approach for related tert-butyl esters has been documented, emphasizing the importance of sustainable chemistry in pharmaceutical development . The synthesis typically involves reactions such as Knoevenagel condensation and other multi-step transformations to achieve the desired product with high yield and regioselectivity .

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. A study highlighted the ability of similar benzofuran derivatives to induce apoptosis in cancer cells through the activation of specific signaling pathways . The presence of methoxy groups is believed to enhance the interaction with cellular targets.

Antioxidant Activity

Antioxidant activity is another notable property. Compounds with similar structures have shown effectiveness in scavenging free radicals and reducing oxidative stress in various biological systems. This activity is crucial for protecting cells from damage that can lead to chronic diseases .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound can influence pathways such as apoptosis and cell cycle regulation.

- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of benzofuran exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to target specific metabolic pathways unique to cancer cells .

- Oxidative Stress Reduction : Another investigation reported that compounds similar to this compound significantly reduced markers of oxidative stress in vitro and in vivo models .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits specific proliferative enzymes |

Comparison with Related Compounds

| Compound Name | Anticancer Activity | Antioxidant Activity |

|---|---|---|

| (Z)-tert-butyl 2-((3-oxo...) | High | Moderate |

| tert-butyl (E)-3-oxo... | Moderate | High |

| tert-butyl 6-diazo... | High | Low |

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following structural features:

- Molecular Formula : C22H28O6

- Functional Groups : Contains a tert-butyl group, a benzofuran moiety, and multiple methoxy substituents.

- Unique Features : The presence of a benzylidene ketone structure contributes to its biological activity and reactivity.

Preliminary studies indicate that (Z)-tert-butyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits notable biological activities. These include:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for developing antioxidant therapies.

- Anti-inflammatory Effects : Its structural components may contribute to modulating inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer Activity : Initial screenings suggest that it may inhibit cancer cell proliferation through various mechanisms.

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its therapeutic potential. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- Mechanistic Studies : Investigating the biochemical pathways influenced by the compound.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. A comparative analysis can provide insights into how structural modifications influence biological activity.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (Z)-N-(2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-yl)acetamide | Benzofuran with methoxy substituents | Different functional group (acetamide) |

| (Z)-N-(3-(benzyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran | Benzofuran with benzyloxy group | Benzyloxy substitution affects reactivity |

| (Z)-6-amino-2-(4-methoxybenzylidene)benzofuran | Amino group instead of ester | Potentially different biological activity due to amino substitution |

This table highlights the versatility of benzofuran derivatives and their potential in medicinal chemistry.

Material Science Applications

The unique properties of this compound may also extend to material science. Potential applications include:

- Polymer Additives : Its chemical structure could enhance the properties of polymers used in various industrial applications.

- Nanotechnology : The compound's ability to interact at the molecular level makes it a candidate for developing nanomaterials with specific functionalities.

Comparison with Similar Compounds

Key Observations:

Benzylidene Substituents: The 2,4,5-trimethoxy pattern in the target compound provides distinct electronic and steric effects compared to the 3,4,5-trimethoxy isomer in . The 2-position methoxy group may hinder rotation or interaction with planar biological targets. The 4-tert-butylphenyl group in maximizes hydrophobicity, favoring membrane penetration.

Ester Groups :

- The tert-butyl ester in the target compound likely improves hydrolytic stability compared to methyl esters (e.g., ) due to steric protection.

- Cyclohexanecarboxylate in may balance lipophilicity and solubility better than aromatic esters.

Physicochemical Properties

- Lipophilicity (logP) : The tert-butyl ester and methoxy groups in the target compound suggest higher lipophilicity (~5.5) than methyl esters (e.g., 3.8–5.2 in ). This enhances membrane permeability but may reduce aqueous solubility.

- Solubility: Methoxy-rich analogs (e.g., ) show moderate solubility in polar aprotic solvents (e.g., DMSO), while tert-butyl variants require non-polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.